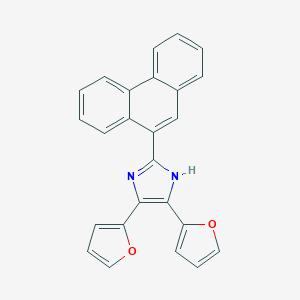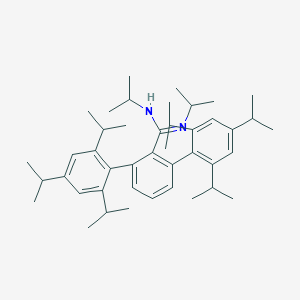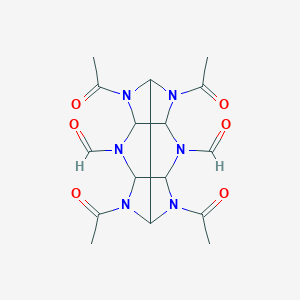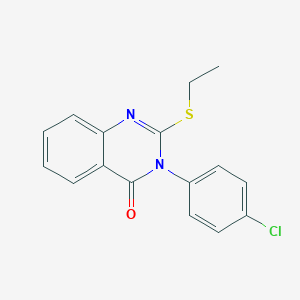![molecular formula C16H23Cl2N3O2S B288976 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane, also known as DAS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAS belongs to the class of azepane compounds and has a molecular weight of 446.89 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is not fully understood. However, it has been proposed that 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane exerts its pharmacological effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects in animal models. In psychiatry, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In neurology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to reduce the levels of oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In oncology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane in lab experiments is its relatively low toxicity and high solubility in water. However, one of the limitations of using 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is its high cost and limited availability. In addition, the exact mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane. One area of interest is the development of novel 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane in other fields of medicine such as cardiology and gastroenterology. Furthermore, more research is needed to fully understand the mechanism of action of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane involves the reaction of 1-azepanamine with 2,3-dichlorobenzyl chloride and piperazine in the presence of a base such as sodium hydride. The resulting product is then treated with sulfuryl chloride to obtain 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane. The purity of the final product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been studied for its potential therapeutic applications in various fields of medicine such as psychiatry, neurology, and oncology. In psychiatry, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury. In oncology, 1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane has been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
Molekularformel |
C16H23Cl2N3O2S |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]sulfonylazepane |
InChI |
InChI=1S/C16H23Cl2N3O2S/c17-14-6-5-7-15(16(14)18)19-10-12-21(13-11-19)24(22,23)20-8-3-1-2-4-9-20/h5-7H,1-4,8-13H2 |
InChI-Schlüssel |
ITDGEMNGZADSGY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)



![1-[4,6,8,10,12-Penta(propanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]propan-1-one](/img/structure/B288900.png)
![1-[4,10-Dibenzyl-6,8,12-tri(butanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]butan-1-one](/img/structure/B288901.png)
![1-[4,10-Dibenzyl-6,8,12-tri(propanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]propan-1-one](/img/structure/B288902.png)

![diethyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B288909.png)
![ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate](/img/structure/B288910.png)

![6-bromo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B288914.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[1,3-benzothiazol-2-yl(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B288915.png)
![ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate](/img/structure/B288916.png)